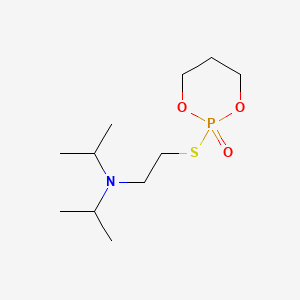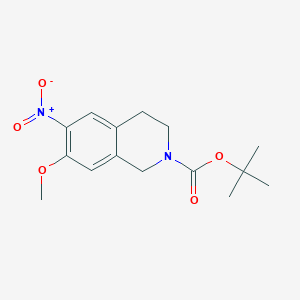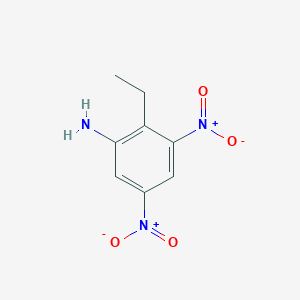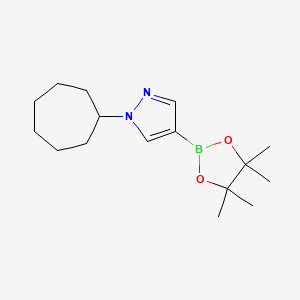![molecular formula C12H6ClN3O3S2 B13968025 3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide CAS No. 600122-20-1](/img/structure/B13968025.png)
3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are used as building blocks in the synthesis of various bioactive molecules. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- involves several steps. One common method includes the reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the desired product . Another method involves the condensation of 3-chlorobenzo[b]thiophene-2-carboxyl chloride with 8-aminoquinoline in the presence of triethylamine . These reactions typically require controlled conditions, such as specific temperatures and solvents, to ensure the successful formation of the compound.
Analyse Chemischer Reaktionen
BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups, using reagents such as hydrogen gas in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- involves its interaction with the STING protein. Upon binding to STING, the compound induces a conformational change in the protein, leading to the activation of downstream signaling pathways such as the IRF and NF-κB pathways. This results in the production of type I interferons and proinflammatory cytokines, which prime the innate immune responses and exert antitumor effects .
Vergleich Mit ähnlichen Verbindungen
BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- can be compared with other benzothiophene derivatives, such as:
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
Zileuton: A leukotriene synthesis inhibitor used in the management of asthma.
Sertaconazole: An antifungal agent used in the treatment of skin infections. What sets BENZO[B]THIOPHENE-2-CARBOXAMIDE, 3-CHLORO-N-(5-NITRO-2-THIAZOLYL)- apart is its unique STING-agonistic activity, which makes it a promising candidate for cancer immunotherapy.
Eigenschaften
CAS-Nummer |
600122-20-1 |
|---|---|
Molekularformel |
C12H6ClN3O3S2 |
Molekulargewicht |
339.8 g/mol |
IUPAC-Name |
3-chloro-N-(5-nitro-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C12H6ClN3O3S2/c13-9-6-3-1-2-4-7(6)20-10(9)11(17)15-12-14-5-8(21-12)16(18)19/h1-5H,(H,14,15,17) |
InChI-Schlüssel |
MINQMXCUJQNIEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NC=C(S3)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)












